Product packaging for Potassium tellurate(Cat. No.:CAS No. 15571-91-2)

Potassium tellurate

Cat. No.: B091134
CAS No.: 15571-91-2
M. Wt: 269.8 g/mol
InChI Key: SRRYZMQPLOIHRP-UHFFFAOYSA-L
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Description

Contextual Overview of Tellurium Chemistry in Advanced Materials and Systems

Tellurium (Te), a rare metalloid, exhibits a unique combination of metallic and nonmetallic properties, making it a crucial component in a variety of advanced materials and technologies. samaterials.comcsic.es Its ability to exist in multiple oxidation states, most commonly +4 and +6, allows it to form a diverse range of compounds with applications in electronics, catalysis, and semiconductor technology. samaterials.com Tellurium and its compounds are integral to the manufacturing of semiconductors, thermoelectric devices that convert heat into electricity, and high-performance alloys. samaterials.comyoutube.com For instance, tellurium dioxide (TeO₂) is highly valued in the production of certain semiconductors, while cadmium telluride is a key material in thin-film solar cells. samaterials.comyoutube.com The growing use of tellurium in industries such as electronics, optics, and batteries has led to a renewed interest in its chemistry and potential environmental impact. nih.govoup.com

Significance of Potassium Tellurate (B1236183) Compounds in Contemporary Scientific Inquiry

Potassium tellurate (K₂TeO₄), a salt of potassium and telluric acid where tellurium is in the +6 oxidation state, is a compound of increasing interest in materials science and other scientific fields. ontosight.ai Its unique properties, including its crystalline structure and solubility in water, make it a valuable subject for scientific investigation. ontosight.ai Researchers are exploring the potential of this compound in the development of proton-conductive ceramics, nonlinear optical materials, and components for batteries. The synthesis and structural study of telluric acid derivatives like this compound are driven by their promising physical properties, such as dielectric relaxation and ferroelectric properties, which are important for the development of new materials for applications like solar panels. scientific-publications.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula K2O4Te B091134 Potassium tellurate CAS No. 15571-91-2

Properties

IUPAC Name

dipotassium;tellurate
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InChI

InChI=1S/2K.H2O4Te/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRYZMQPLOIHRP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][Te](=O)(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

K2O4Te
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301337588
Record name Potassium tellurate (K2TeO4)
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Molecular Weight

269.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15571-91-2
Record name Potassium tellurate(VI)
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Record name Telluric acid (H2TeO4), potassium salt (1:2)
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Record name Potassium tellurate (K2TeO4)
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Record name Dipotassium tetraoxotellurate
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Record name POTASSIUM TELLURATE
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Synthesis and Preparation Methodologies for Potassium Tellurate Compounds

Hydrothermal Synthesis Routes for Potassium Tellurates

Hydrothermal synthesis is a versatile method for producing a variety of potassium tellurate (B1236183) compounds with diverse structures and compositions. mdpi.comnih.gov This technique involves chemical reactions in aqueous solutions at elevated temperatures and pressures, facilitating the crystallization of complex tellurate structures.

Controlled Crystallization from Aqueous Systems

The crystallization of tellurates from aqueous solutions is a key process in their synthesis. While not as extensively used as other methods, it can yield various Te(VI) compounds. mdpi.com The structure of the tellurate anions in the initial aqueous solution can influence the final crystalline product. mdpi.com In aqueous solutions, tellurium(VI) can exist as mononuclear species like Te(OH)₆ and [TeO(OH)₄]²⁻, as well as binuclear anions. mdpi.com At lower pH values, anions with higher nuclearity, such as hexanuclear and tetranuclear anions, tend to form. mdpi.com

For instance, new isostructural tellurates, A₂[Te₃O₈(OH)₄] (where A can be K, Na, Cs, or Rb), have been synthesized under hydrothermal conditions. The potassium compound, K₂[Te₃O₈(OH)₄], features linear [Te₃O₈(OH)₄]²⁻ anions. mdpi.com These chains are formed by the edge- and corner-sharing of TeO₆ octahedra. Similarly, tetrameric potassium tellurate, K₂[Te₄O₈(OH)₁₀], which contains centrosymmetric tetranuclear [Te₄O₈(OH)₁₀]²⁻ anions, has also been prepared via a hydrothermal route. mdpi.com

The process of controlled crystallization can be influenced by factors such as the evaporation rate of the solution. For example, the synthesis of potassium nitrate (B79036) from its supersaturated aqueous solution involves evaporation and drying at 80°C to induce crystallization. scirp.org

Influence of Precursor Stoichiometry and Reaction Conditions (e.g., KOH, H₆TeO₆, TeO₂, H₂O₂)

The stoichiometry of precursors and reaction conditions play a critical role in determining the final this compound product. Key precursors include potassium hydroxide (B78521) (KOH), telluric acid (H₆TeO₆), tellurium dioxide (TeO₂), and hydrogen peroxide (H₂O₂).

One common route involves the neutralization of telluric acid with potassium hydroxide. The reaction is: H₆TeO₆ + 2KOH → K₂TeO₄ + 4H₂O To optimize purity, it is recommended to maintain a pH between 8 and 10.

Another approach is the oxidation of potassium tellurite (B1196480) (K₂TeO₃) using a strong oxidizing agent like H₂O₂. The complete conversion of Te(IV) to Te(VI) can be ensured by using an excess of the oxidant. For instance, K₂[Fe₂TeO₆(OH)₂]·2H₂O has been synthesized by oxidizing TeO₂ with H₂O₂ followed by a reaction with Fe(NO₃)₃∙9H₂O in a KOH hydroflux. researchgate.netqucosa.de

The synthesis of mixed metal tellurates also demonstrates the influence of precursors. For example, single crystals of KGaTeO₅·H₂O and K₃GaTe₂O₈(OH)₂·H₂O were synthesized using Te(OH)₆, Ga₂O₃, and KOH as reagents under supercritical hydrothermal conditions. nih.govresearchgate.net

The table below summarizes the influence of various precursors on the synthesis of potassium tellurates.

PrecursorsProductSynthesis MethodReference
H₆TeO₆, KOHK₂TeO₄Neutralization in aqueous solution
K₂TeO₃, H₂O₂K₂TeO₄Oxidation
TeO₂, H₂O₂, Fe(NO₃)₃∙9H₂O, KOHK₂[Fe₂TeO₆(OH)₂]·2H₂OHydroflux researchgate.netqucosa.de
Te(OH)₆, Ga₂O₃, KOHKGaTeO₅·H₂O, K₃GaTe₂O₈(OH)₂·H₂OSupercritical hydrothermal nih.govresearchgate.net
(NH₄)₂TeO₄, KOHK₂[TeO₂(OH)₄]Hydroflux researchgate.netqucosa.de

Hydroflux Synthesis Techniques for Complex Potassium Tellurates

Hydroflux synthesis is an effective method for preparing complex potassium tellurates, operating at the boundary between hydrothermal and flux synthesis. nih.gov This technique utilizes a medium similar to a hydroxide melt, which has a strongly basic character and high solubility for oxidic compounds. nih.govnih.gov It often produces well-crystallized products, including single crystals suitable for structural analysis. nih.gov

The hydroflux method has been used to synthesize novel inorganic materials with elements in high oxidation states. researchgate.net For example, colorless, block-shaped crystals of the oxohydroxotellurate(VI), K₂[TeO₂(OH)₄], were synthesized from ammonium (B1175870) tellurate ((NH₄)₂TeO₄) in a KOH hydroflux at 200°C. researchgate.netqucosa.de In another example, orange-colored crystals of the oxoferrate tellurate K₁₂₊₆ₓFe₆Te₄₋ₓO₂₇ were synthesized in a potassium hydroxide hydroflux using iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O), tellurium dioxide (TeO₂), and hydrogen peroxide (H₂O₂) at approximately 200°C. researchgate.net The choice of the tellurium source can influence the particle size and morphology of the final product. nih.gov

Solid-State Reaction Approaches for Anhydrous and Hydrated Potassium Tellurates

Solid-state reactions provide an alternative route to hydrothermal methods for synthesizing both anhydrous and hydrated forms of potassium tellurates. researchgate.netnih.govontosight.aiscientific-publications.net These methods typically involve high-temperature reactions between solid precursors.

Thermal Decomposition and Dehydration Pathways of Precursors

Thermal decomposition and dehydration are crucial steps in many solid-state syntheses of potassium tellurates. For instance, this compound (K₂TeO₄) can be obtained by heating potassium hydrogen tellurate (K₂H₄TeO₆) to release constitutional water. scientific-publications.net The thermal decomposition of K₂H₄TeO₆ occurs in a two-stage process above 135°C, with the release of one mole of water at an endothermic effect at 220°C, followed by the release of a second mole of water at 240°C, leading to the formation of potassium metatellurate. scientific-publications.net

Hydrated forms of this compound can also be dehydrated to yield the anhydrous compound. For example, K₂TeO₄·2H₂O can be prepared by the partial dehydration of the pentahydrate form at 110°C, and the anhydrous K₂TeO₄ is obtained by the complete dehydration of its crystallohydrates. scientific-publications.net

The thermal decomposition of A₂[Te₃O₈(OH)₄] (where A is an alkali metal) results in the loss of water and the formation of "A₂Te₃O₁₀" phases, which are stable up to around 550°C.

High-Temperature Synthesis of Crystalline this compound Phases

High-temperature solid-state reactions are commonly employed to produce crystalline this compound phases. These reactions often involve the fusion of corresponding oxides with carbonates at high temperatures, with the composition of the final product being controlled by the stoichiometry of the initial reagents. mdpi.comnih.gov

For example, the reaction of K₂TeO₄ with fuming sulfuric acid in sealed glass ampoules at 250°C can lead to the formation of colorless single crystals of TeO(SO₄). researchgate.netresearchgate.net High-temperature/high-pressure techniques have also been utilized to synthesize novel potassium uranyl tellurium compounds, such as α-K₂[(UO₂)TeO₅] and β-K₂[(UO₂)TeO₅], at 1100°C and 3.5 GPa. rsc.org These extreme conditions can stabilize crystalline phases that are difficult to obtain under normal conditions and prevent the sublimation of tellurium oxide. rsc.orgfrontiersin.org

The table below provides examples of high-temperature synthesis of this compound phases.

PrecursorsProductTemperaturePressureReference
K₂TeO₄, fuming H₂SO₄TeO(SO₄)250°CSealed ampoule researchgate.netresearchgate.net
UO₃, KNO₃, TeO₂, H₆TeO₆α-K₂[(UO₂)TeO₅], β-K₂[(UO₂)TeO₅]1100°C3.5 GPa rsc.org
UO₃, KNO₃, TeO₂K₂[(UO₂)₃(TeO₃)₄]1100°C3.5 GPa rsc.org
UO₃, KNO₃, TeO₂, H₆TeO₆K₂[(UO₂)(Te₂O₇)]1173 K3.5 GPa frontiersin.org

Wet Chemical Synthesis Techniques for Tellurate-Derived Materials

Wet chemical methods are commonly employed for the synthesis of this compound and related materials due to the precise control they offer over reaction conditions. These techniques are particularly useful for producing tellurate-derived materials with specific morphologies and properties.

One prevalent wet chemical route is the neutralization of telluric acid (H₆TeO₆) with potassium hydroxide (KOH) . scientific-publications.net This reaction is typically performed in an aqueous solution. The process involves dissolving telluric acid in deionized water, often with gentle heating, followed by the incremental addition of a KOH solution. scientific-publications.net Maintaining a pH between 8 and 10 is crucial to prevent the formation of potassium hydrogen tellurate as a side product. Subsequent evaporation of the solution leads to the crystallization of this compound. scientific-publications.net For higher purity, recrystallization from hot water can be performed.

Another significant wet chemical method is the oxidation of potassium tellurite (K₂TeO₃) . This process utilizes strong oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (B83412) (KMnO₄) to convert tellurium from the +4 to the +6 oxidation state. The reaction is typically carried out under controlled temperature and pH to ensure complete oxidation and to maximize the yield of this compound.

Hydrothermal synthesis is a versatile wet chemical technique used to prepare crystalline materials from aqueous solutions under high temperature and pressure. This method has been successfully used to synthesize complex tellurates, including potassium-containing phases. For instance, new isostructural tellurates with the general formula A₂[Te₃O₈(OH)₄] (where A can be K, Na, Cs, or Rb) have been synthesized using hydrothermal conditions. This method allows for the formation of unique one-dimensional anionic chains. The hydrothermal approach offers advantages in controlling the crystal structure and morphology of the resulting tellurate materials. ua.esacs.org

A summary of common wet chemical synthesis techniques is provided in the table below.

Synthesis TechniqueReactantsKey ConditionsProduct
Neutralization Telluric acid (H₆TeO₆), Potassium hydroxide (KOH)Aqueous solution, pH 8-10, EvaporationThis compound (K₂TeO₄)
Oxidation Potassium tellurite (K₂TeO₃), Hydrogen peroxide (H₂O₂) or Potassium permanganate (KMnO₄)Controlled temperature and pHThis compound (K₂TeO₄)
Hydrothermal Synthesis Tellurium compounds, Alkali metal hydroxides (e.g., KOH)High temperature and pressure in an aqueous mediumComplex potassium tellurates (e.g., K₂[Te₃O₈(OH)₄])

Optimization of Synthetic Parameters for Tailored Structural Forms

The structural form of this compound compounds can be tailored by carefully optimizing various synthetic parameters. These parameters include temperature, pH, reactant concentrations, and the presence of additives or fluxes.

In hydrothermal synthesis , temperature and the choice of alkali metal are critical factors. For example, in the synthesis of A₂[Te₃O₈(OH)₄], the use of different alkali metals (Na, K, Rb, Cs) leads to isostructural compounds, but can influence properties like color. The decomposition of these hydrothermally synthesized compounds upon heating also leads to the formation of "A₂Te₃O₁₀" phases, demonstrating how temperature can be used to create different structural forms.

The flux growth method is another technique where parameter optimization is key to obtaining desired crystal structures. rsc.orgmpg.de In this method, a flux, which is a substance with a low melting point, is used as a solvent to facilitate the growth of crystals at temperatures below their melting point. rsc.orgosti.gov By adjusting the composition of the flux, the cooling rate, and the temperature gradient, it is possible to control the size and quality of the resulting crystals. rsc.orgresearchgate.net For instance, the use of a Te-rich flux has been employed in the growth of other telluride crystals, a principle that can be applied to this compound systems. osti.govresearchgate.net

The table below outlines key synthetic parameters and their impact on the structural characteristics of this compound compounds.

ParameterEffect on Structural FormExample
Temperature Influences crystallinity, phase formation, and can lead to decomposition into new phases. Heating K₂[Te₃O₈(OH)₄] to around 550°C results in the formation of "K₂Te₃O₁₀".
pH Determines the species present in solution and can prevent the formation of undesired byproducts.Maintaining pH 8-10 in the neutralization of telluric acid prevents the formation of potassium hydrogen tellurate. scientific-publications.net
Reactant Concentration Can affect the dimensionality and complexity of the resulting tellurate anions.Variations in reactant ratios in flux growth can lead to different uranyl tellurite phases. rsc.org
Choice of Alkali Metal Can lead to isostructural compounds with slight variations in properties. Synthesis of A₂[Te₃O₈(OH)₄] with A = Na, K, Rb, Cs yields similar structures but different colored crystals.
Flux Composition Influences crystal growth rate, size, and purity. rsc.orgosti.govThe use of different fluxes like alkali halides or telluric acid can lead to novel compositions in tellurite systems. rsc.org

Methodological Innovations in this compound Compound Preparation

Recent research has focused on developing innovative methods for the synthesis of this compound and related compounds, aiming for improved efficiency, purity, and novel properties.

Electrochemical synthesis represents an emerging approach for the preparation of tellurates. scielo.br This method can involve the anodic oxidation of tellurite ions (TeO₃²⁻) to tellurate ions (TeO₄²⁻). Electrochemical methods offer precise control over the reaction by adjusting the electrode potential and current, potentially leading to high-purity products. scielo.br The electrochemical reduction of tellurium in a basic solution can also produce telluride anions, which can then be used in further reactions. scielo.br

The use of solid-state reactions is another important method, particularly for preparing complex potassium tellurates for applications such as batteries. nih.gov For example, honeycomb-layered tellurates like K₂M₂TeO₆ (where M is a transition metal) have been synthesized via a conventional solid-state ceramic route. nih.gov This involves heating stoichiometric mixtures of the constituent oxides or carbonates at high temperatures.

Furthermore, innovations in wet chemical methods continue to be explored. For instance, the development of phosphine-free synthesis procedures for telluride nanocrystals highlights a trend towards greener and safer synthetic routes. rsc.org While not specific to this compound, these advancements in telluride chemistry could be adapted for the synthesis of potassium-containing tellurate nanomaterials.

A summary of innovative synthesis methods is presented below.

MethodDescriptionPotential Advantages
Electrochemical Synthesis Anodic oxidation of tellurite or cathodic reduction of tellurium compounds. scielo.brHigh purity, precise control over reaction, avoids bulk chemical oxidants. scielo.br
Solid-State Synthesis High-temperature reaction of solid precursors. nih.govAccess to complex, layered structures not easily formed in solution. nih.gov
Green Chemistry Approaches Use of less hazardous solvents and reagents, such as phosphine-free methods. rsc.orgIncreased safety and reduced environmental impact.

Structural Elucidation and Advanced Spectroscopic Characterization of Potassium Tellurate Systems

Crystalline Structure Analysis of Potassium Tellurates

The determination of the precise three-dimensional arrangement of atoms within potassium tellurate (B1236183) crystals is fundamental to understanding their chemical and physical behavior. Researchers employ a variety of sophisticated techniques to unravel these complex structures.

Single-Crystal X-ray Diffraction Studies of Anionic Polyhedra

Single-crystal X-ray diffraction is a powerful technique for elucidating the detailed atomic arrangement within a crystal. In the case of potassium tellurates, this method has been instrumental in characterizing the anionic polyhedra, which are the fundamental building blocks of the crystal lattice.

For instance, the single-crystal X-ray diffraction study of K₂[Te₃O₈(OH)₄] revealed the presence of linear [Te₃O₈(OH)₄]²⁻ chains. These chains are composed of edge- and corner-sharing TeO₆ octahedra, where the oxygen atoms belong to both oxide and hydroxide (B78521) ions. The potassium ions are situated between these anionic chains, providing charge balance. The K-O bond lengths in this compound vary from 2.646 to 3.126 Å.

Another example is K₁₂₊₆ₓFe₆Te₄₋ₓO₂₇, which was synthesized in a potassium hydroxide hydroflux. d-nb.inforesearchgate.net Its non-centrosymmetric cubic structure consists of two non-interpenetrating chiral frameworks formed by edge- and vertex-sharing [TeO₆] and [FeO₅] polyhedra. d-nb.inforesearchgate.net In this complex structure, pairs of [Fe³⁺O₅] square pyramids share an apical oxygen atom, forming linear [Fe₂O₉] groups. d-nb.info

The refinement of crystallographic data is crucial for accuracy. For K₂[Te₃O₈(OH)₄], the structure solution and refinement were performed using the SHELXL 97 program. The positions of the two crystallographically distinct tellurium atoms were determined by direct methods, and subsequent difference Fourier maps revealed the locations of the oxygen and potassium atoms.

Table 1: Crystallographic Data for Select Potassium Tellurates
CompoundFormulaCrystal SystemSpace GroupKey Structural FeaturesReference
Potassium TellurateK₂[Te₃O₈(OH)₄]Orthorhombic-Linear [Te₃O₈(OH)₄]²⁻ chains of edge- and corner-sharing TeO₆ octahedra
Potassium FerriotellurateK₁₂₊₆ₓFe₆Te₄₋ₓO₂₇Cubic-Two non-interpenetrating chiral frameworks of [TeO₆] and [FeO₅] polyhedra d-nb.inforesearchgate.net

Powder X-ray Diffraction for Phase Identification and Unit Cell Refinement

Powder X-ray diffraction (PXRD) is an essential tool for identifying crystalline phases and refining the unit cell parameters of a material. ncl.ac.ukccp14.ac.uk This technique is particularly useful for confirming the synthesis of a desired compound and for assessing its purity. ncl.ac.ukiza-structure.org

In the study of potassium-intercalated tetracene, K₂Tetracene, powder XRD was used for initial assessment, and synchrotron powder X-ray diffraction (SXRD) data were employed for structural solution and refinement. acs.org The refinement was carried out using the Rietveld method, a powerful technique for analyzing powder diffraction data. acs.org The results of the Rietveld refinement for K₂Tetracene confirmed a monoclinic crystal system with the space group P2₁/c. acs.org

PXRD is also used to compare the diffraction patterns of a synthesized sample with known phases from crystallographic databases, a process known as phase identification or search-match. ncl.ac.ukccp14.ac.uk This allows for the rapid identification of the constituent phases in a multiphase sample. nih.gov

The unit cell parameters obtained from PXRD data can be refined to high precision. For example, in the study of alkali metal tellurides, first-principles density functional calculations were used to predict the equilibrium lattice parameters, which were found to be in very good agreement with available experimental data. univ-setif.dzresearchgate.net

Polymeric Anion Architectures: Linear Chains and Cluster Formations

Potassium tellurates exhibit a remarkable diversity in their anionic architectures, ranging from simple isolated anions to complex polymeric structures. These structures can take the form of linear chains or intricate clusters. uq.edu.au

A prime example of a linear chain structure is found in the isostructural compounds A₂[Te₃O₈(OH)₄] (where A = K, Na, Rb, Cs). Single-crystal X-ray diffraction of the potassium compound revealed that the structure consists of linear [Te₃O₈(OH)₄]²⁻ chains running parallel to the c-axis. These chains are formed by the edge- and corner-sharing of TeO₆ octahedra.

In addition to linear chains, tetranuclear clusters have also been observed in this compound systems. For example, the anion [Te₄O₈(OH)₁₀]²⁻ represents a cluster formation. The ability of tellurium to form these varied polymeric anions is a key feature of its chemistry. researchgate.netnih.govfrontiersin.org This contrasts with elements like silicon, which also forms polymers, but the structural diversity of tellurium is richer due to factors such as multiple oxidation states and coordination numbers. uq.edu.au

The formation of these polymeric structures is influenced by the synthetic conditions, such as hydrothermal or solid-state reactions. The nature of the cation also plays a role in determining the final architecture of the anionic framework. gla.ac.uk

Interconnectivity and Coordination Environments of Tellurium in K-Tellurate Frameworks

The way in which the tellurium-oxygen polyhedra connect to each other and the coordination environment around the tellurium atoms are defining features of this compound structures. Tellurium(VI) in tellurates almost exclusively adopts a regular octahedral coordination with oxygen. uq.edu.auscispace.com

In K₂[Te₃O₈(OH)₄], the TeO₆ octahedra are interconnected through both edge- and corner-sharing to form the linear anionic chains. This sharing of oxygen atoms creates a robust one-dimensional polymer. The potassium ions in this structure are coordinated by oxygen atoms with K-O bond lengths ranging from 2.646 to 3.126 Å.

In the more complex framework of K₁₂₊₆ₓFe₆Te₄₋ₓO₂₇, the [TeO₆] octahedra share edges and vertices with [FeO₅] polyhedra, creating a three-dimensional open framework. d-nb.inforesearchgate.net This compound exhibits a non-centrosymmetric cubic structure with two non-interpenetrating chiral networks. d-nb.inforesearchgate.net

Table 2: Tellurium Coordination in Potassium Tellurates
CompoundTellurium Oxidation StateTellurium Coordination PolyhedronInterconnectivityReference
K₂[Te₃O₈(OH)₄]+6TeO₆ octahedraEdge- and corner-sharing to form linear chains
K₁₂₊₆ₓFe₆Te₄₋ₓO₂₇+6TeO₆ octahedraEdge- and vertex-sharing with FeO₅ polyhedra to form a 3D framework d-nb.inforesearchgate.net

Hydrogen Bonding Networks within Hydrated this compound Structures

Hydrogen bonding plays a crucial role in the structures of hydrated potassium tellurates, influencing their stability and properties. mdpi.comfrontiersin.org These interactions involve hydrogen atoms acting as a bridge between two electronegative atoms, typically oxygen.

In the crystal structure of K₂[TeO₂(OH)₄], which was synthesized from (NH₄)₂TeO₄ in a KOH hydroflux, the [TeO₂(OH)₄]²⁻ octahedra are connected via hydrogen bonds to form layers. researchgate.net These layers are then separated by potassium cations. researchgate.net The presence of hydroxyl groups in the tellurate anion facilitates the formation of these hydrogen bond networks.

The study of anionic Te₂O₆(OH)₄⁴⁻ dimers captured by a bis-iminoguanidinium salt revealed anti-electrostatic hydrogen-bonded chains of these dimers. osti.gov These chains, consisting of edge-sharing TeO₆ octahedra, are stabilized by hydrogen bonding from the organic cations and water molecules included in the crystal. osti.gov

The strength of hydrogen bonds can vary, and they can be characterized as strong, moderate, or weak. researchgate.net The presence and nature of hydrogen bonding networks can be investigated using techniques like infrared spectroscopy, which can detect the stretching modes of O-H bonds involved in hydrogen bonding. mdpi.comosti.gov

Structural Trends Across Alkali Metal Tellurate Series

In the isostructural series A₂[Te₃O₈(OH)₄] (A = Na, K, Rb, Cs), the unit cell volume and the length of the b-axis increase in accordance with the increasing size of the alkali metal ion. Despite this expansion of the unit cell, the fundamental one-dimensional chain structure of the [Te₃O₈(OH)₄]²⁻ anion is maintained across the series.

In the broader context of alkali metal chalcogenides with the antifluorite structure (M₂Te, where M = Li, Na, K, Rb), first-principles calculations have shown systematic trends in their structural and elastic properties. univ-setif.dzresearchgate.net The calculated equilibrium lattice parameters are in good agreement with experimental data, and the bulk modulus is observed to decrease as the size of the alkali metal cation increases. univ-setif.dzresearchgate.net

The structural diversity observed in alkali metal tellurates is part of a larger trend in tellurium oxycompounds, which exhibit a wide range of polymerization, from isolated anions to complex three-dimensional frameworks. uq.edu.auscispace.com The ability of tellurium to adopt various coordination geometries and oxidation states contributes to this rich structural chemistry. nih.govfrontiersin.org

Solution-State Speciation of Tellurium(VI) in Aqueous this compound Media

The behavior of tellurate ions in aqueous solutions is complex, characterized by a series of pH-dependent equilibria involving various monomeric and condensed polynuclear species. The speciation of tellurium(VI) is a critical factor influencing the chemical properties and reactivity of the system. In aqueous media, telluric acid, Te(OH)₆, and its conjugate bases are the fundamental building blocks that undergo condensation reactions to form larger aggregates. chalmers.setandfonline.com The distribution of these species is highly sensitive to both the pH of the solution and the concentration of tellurium. chalmers.semdpi.com

pH-Dependent Equilibrium Studies of Monomeric, Dimeric, and Trimeric Species

In aqueous solutions of this compound, the equilibrium between different tellurate species is governed by the pH. mdpi.com At low pH values (around 2.5), the dominant species is the neutral monomeric telluric acid, Te(OH)₆. mdpi.comresearchgate.net As the pH increases through the addition of a base like potassium hydroxide, deprotonation and condensation reactions occur, leading to the formation of polynuclear anions. mdpi.com

Studies have shown the coexistence of monomeric, dimeric, and trimeric species in chemical equilibrium across a broad pH range. mdpi.comnih.gov In the pH range of 2.5 to 5.5, tetranuclear species such as [Te₄O₈(OH)₁₀]²⁻ have been identified. mdpi.com As the solution becomes more alkaline, dimeric anions like [Te₂O₄(OH)₆]²⁻ become prominent, particularly around pH 9.2. mdpi.comnih.gov At even higher pH values (pH 11 and above), the equilibria shift further, favoring the formation of various dimeric and trimeric species. mdpi.comresearchgate.net The interconversion between these species can be rapid at high pH. For instance, upon increasing the pH of a telluric acid solution, a multitude of signals appear in the NMR spectrum, indicating the formation of numerous species. However, as the pH continues to rise towards 14-15, the system simplifies, with three intense signals remaining, which have been attributed to trimeric species. mdpi.comresearchgate.net

The dynamic equilibrium between these species is a hallmark of tellurate chemistry in aqueous solutions. The table below summarizes the dominant tellurate species identified at various pH ranges.

pH RangeDominant Species IdentifiedStructure Type
~2.5Te(OH)₆Monomer
2.5–5.5[Te₄O₈(OH)₁₀]²⁻Tetramer
5.5–9.2[Te₂O₄(OH)₆]²⁻Dimer
> 11.5[Te₂O₁₀H₄]⁴⁻, [Te₃O₁₂H₆]⁴⁻Dimer, Trimer

This table is generated based on data from spectroscopic and crystallographic studies. mdpi.comresearchgate.net

Identification of Polynuclear Tellurate Anions

Beyond simple monomers and dimers, a variety of more complex polynuclear tellurate anions have been identified in solution and in crystalline solids isolated from these solutions. mdpi.com These include tetrameric, and even hexameric anions. mdpi.comresearchgate.net The formation of these larger clusters is particularly favored at lower pH values and higher tellurium concentrations. mdpi.com

Single-crystal X-ray diffraction studies on salts crystallized from these solutions have confirmed the structures of several polynuclear anions. For example, the centrosymmetric tetranuclear anion [Te₄O₈(OH)₁₀]²⁻ and the binuclear anion [Te₂O₄(OH)₆]²⁻ were identified in cesium tellurate crystals isolated from solutions at pH 5.5 and 9.2, respectively. mdpi.comnih.gov These solid-state structures provide valuable insight into the probable anionic forms existing in the solution from which they were grown. mdpi.com

More recently, comprehensive studies combining NMR spectroscopy and DFT computations have confirmed the formation and coexistence of previously uncharacterized trimeric tellurate anions with both linear and triangular structures in highly alkaline solutions. mdpi.comnih.gov The identification of these complex polynuclear anions is crucial for a complete understanding of tellurium's aqueous chemistry. acs.orgresearchgate.net

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for investigating the speciation of tellurium in solution. Tellurium possesses two NMR-active isotopes, ¹²⁵Te and ¹²³Te, both having a nuclear spin of 1/2, which results in sharp NMR signals. wikipedia.orghuji.ac.il

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹²⁵Te NMR is generally the preferred nucleus for study due to its higher natural abundance (7.07%) and greater sensitivity compared to ¹²³Te (0.89% abundance). wikipedia.orghuji.ac.il This allows for the effective detection and quantification of different tellurium environments in a solution, providing direct evidence for the coexistence of various tellurate species in equilibrium. mdpi.com

¹²⁵Te NMR spectroscopy has been instrumental in mapping the complex equilibria of tellurate anions in aqueous solutions. The chemical shift of ¹²⁵Te is highly sensitive to the coordination environment and the degree of polymerization of the tellurium center, covering a very wide range. huji.ac.ilrsc.org

In studies of aqueous potassium or cesium tellurate solutions, distinct ¹²⁵Te NMR signals are observed for the different species present. mdpi.com For example, as the pH of a 1 M telluric acid solution is increased, the single peak of Te(OH)₆ at approximately 692 ppm gives way to a multitude of new upfield signals corresponding to various polynuclear species. mdpi.comresearchgate.net At a pH of around 14.3, the spectrum is dominated by signals in the 703-716 ppm range. mdpi.comresearchgate.net Specifically, two prominent signals with a consistent 1:2 intensity ratio have been assigned to a linear trimeric tellurate anion, while another intense signal is attributed to a triangular trimeric species. mdpi.comresearchgate.net The metatellurate anion (TeO₄²⁻) has a reported chemical shift of around 610 ppm, though this species is less common in aqueous solution than polymeric anions with octahedral tellurium. wikipedia.org

The table below presents representative ¹²⁵Te chemical shifts for various tellurate species identified in aqueous solution.

Tellurate SpeciesProposed Structure¹²⁵Te Chemical Shift (ppm)
Te(OH)₆Monomer~692
[Te₃O₁₂H₆]⁴⁻Linear Trimer~703.9 and ~714.6-715.9 (2:1 ratio)
[Te₃O₁₂H₆]⁴⁻Triangular Trimer~710.9-712.6
TeO₄²⁻Monomer (Metatellurate)~610

Chemical shifts are referenced against aqueous telluric acid or dimethyl telluride and can vary with concentration and exact pH. mdpi.comresearchgate.netwikipedia.orgchemrxiv.org

Although ¹²³Te NMR is less sensitive than ¹²⁵Te NMR, it serves as a crucial tool for confirming structural assignments, particularly for polynuclear species. mdpi.comhuji.ac.il The primary advantage of using the less abundant ¹²³Te isotope is to observe spin-spin coupling between adjacent tellurium atoms in a polynuclear anion. mdpi.com

In a molecule containing multiple tellurium atoms, if both ¹²³Te and ¹²⁵Te isotopes are present in adjacent positions, a J-coupling (spin-spin coupling) interaction can be observed in the NMR spectrum. This provides definitive proof of the connectivity between tellurium centers. mdpi.com Such an experiment was performed on a highly concentrated tellurate solution at pH 14.4. The ¹²³Te NMR spectrum revealed satellite signals on the peaks assigned to the trimeric species, arising from ²J(¹²³Te–¹²⁵Te) coupling with a measured coupling constant of 226 Hz. mdpi.comresearchgate.net This observation provided unambiguous evidence for the existence of the trinuclear tellurate anions in the solution. mdpi.comnih.gov

¹⁷O NMR for Oxygen Environments in Tellurate Species

Oxygen-17 (¹⁷O) NMR spectroscopy serves as a powerful tool for probing the local chemical environment and dynamics of oxygen atoms within tellurate structures. nih.gov Due to the low natural abundance of ¹⁷O (0.037%), isotopic enrichment is often necessary for detailed studies. stanford.edu The chemical shifts and quadrupolar coupling constants obtained from ¹⁷O NMR are highly sensitive to the nature of the metal atom, the coordination number, and the type of oxygen site (e.g., terminal vs. bridging). stanford.edursc.org

In tellurate systems, the oxygen atoms are typically part of TeO₆ octahedra. osti.govuio.no ¹⁷O NMR can distinguish between different oxygen environments within these structures. For instance, the chemical shifts of terminal oxygen atoms (Te=O) are influenced by the energy gap between the π*M–O and σM–O orbitals. rsc.org As the electropositivity of the metal ion increases, this energy gap widens, leading to upfield shifts in the ¹⁷O NMR spectrum. rsc.org

Furthermore, ¹⁷O NMR is instrumental in identifying protonation sites in polyoxometalates at low pH. rsc.org The number of metal ions bonded to an oxygen atom also affects its chemical shift, with an increasing number of bound metals causing an upfield shift due to a larger orbital energy gap. rsc.org While there isn't a direct linear relationship, a general correlation exists between the ¹⁷O chemical shift and the negative charge density of the oxygen atom. rsc.org The coexistence of various monomeric, dimeric, and trimeric tellurate species in aqueous solutions across a wide pH range has been demonstrated through ¹⁷O, ¹²³Te, and ¹²⁵Te NMR spectroscopy. researchgate.net

Vibrational Spectroscopy: Raman and Fourier-Transform Infrared (FT-IR) Analyses

Vibrational spectroscopy, encompassing both Raman and Fourier-Transform Infrared (FT-IR) techniques, provides detailed insights into the molecular vibrations of this compound and related compounds. These methods are essential for identifying functional groups and elucidating the symmetry and bonding within the tellurate anions.

The vibrational spectra of tellurates are characterized by distinct bands corresponding to the stretching and bending of Te–O bonds. The TeO₆ octahedron is a common structural motif in these compounds. osti.gov

FT-IR spectroscopy of tellurate systems reveals characteristic Te–O stretching modes. For example, in a compound containing Te₂O₆(OH)₄⁴⁻ dimers, which consist of edge-sharing TeO₆ octahedra, Te–O stretching modes are observed at 755 cm⁻¹ and 689 cm⁻¹. osti.gov The presence of axially-bonded hydroxyl groups is confirmed by a stretching mode around 3459 cm⁻¹. osti.gov In the case of H₆TeO₆, infrared bands observed at 605, 650, 658, 675, 708, and 730 cm⁻¹ have been assigned to TeO stretching vibrations. qut.edu.auqut.edu.au

Raman spectroscopy is also a powerful tool for analyzing Te–O vibrations. In a crystalline salt containing Te₂O₆(OH)₄⁴⁻ dimers, Raman peaks at 753 and 713 cm⁻¹ are assigned to the symmetric and asymmetric stretching modes of terminal, equatorial oxygen atoms bound to a tellurium atom. osti.gov For the metatellurate anion (TeO₄²⁻), which can have a flattened tetrahedral C4v symmetry, the ν₁(A₁) stretching mode is found at 758 cm⁻¹ and the ν₃(E) stretching mode at 703 cm⁻¹. qut.edu.au In lanthanum tellurite (B1196480) glasses, the Raman band between 554-900 cm⁻¹ is attributed to asymmetric stretching vibrations of O–Te–O linkages in TeO₄ and TeO₃ units. researchgate.net

The following table summarizes the assignment of Te–O vibrational modes from various studies:

Compound/SpeciesVibrational ModeWavenumber (cm⁻¹)Spectroscopic MethodReference
Te₂O₆(OH)₄⁴⁻Te–O stretching755, 689FT-IR osti.gov
Te₂O₆(OH)₄⁴⁻Axial –OH stretching3459FT-IR osti.gov
Te₂O₆(OH)₄⁴⁻Symmetric Te–O stretching (terminal, equatorial)753Raman osti.gov
Te₂O₆(OH)₄⁴⁻Asymmetric Te–O stretching (terminal, equatorial)713Raman osti.gov
H₆TeO₆TeO stretching605, 650, 658, 675, 708, 730IR qut.edu.auqut.edu.au
TeO₄²⁻ (metatellurate)ν₁(A₁) stretching758- qut.edu.au
TeO₄²⁻ (metatellurate)ν₃(E) stretching703- qut.edu.au
Lanthanum Tellurite GlassesAsymmetric O–Te–O stretching (TeO₄/TeO₃ units)554-900Raman researchgate.net

Bending vibrations in tellurate anions occur at lower frequencies than stretching vibrations and are also crucial for structural characterization. libretexts.org For the metatellurate anion (TeO₄²⁻), the ν₂(A₁) bending mode is observed at 364 cm⁻¹ and the ν₄(E) bending mode at 326 cm⁻¹. qut.edu.au In the case of H₆TeO₆, an intense infrared band at 411 cm⁻¹ is assigned to a δTeO bending mode. qut.edu.au

In more complex systems, such as lanthanum tellurite glasses, the Raman band in the 320-554 cm⁻¹ region is attributed to the bending vibrations of Te–O–Te linkages. researchgate.net For a dimeric tellurate species, a weak shoulder-like feature at 382 cm⁻¹ in the Raman spectrum is attributed to the symmetric bending of the terminal O–Te–O units. osti.gov

A summary of the bending modes in tellurate and related anions is presented in the table below:

Compound/SpeciesVibrational ModeWavenumber (cm⁻¹)Spectroscopic MethodReference
TeO₄²⁻ (metatellurate)ν₂(A₁) bending364- qut.edu.au
TeO₄²⁻ (metatellurate)ν₄(E) bending326- qut.edu.au
H₆TeO₆δTeO bending411IR qut.edu.au
Lanthanum Tellurite GlassesTe–O–Te bending320-554Raman researchgate.net
Te₂O₆(OH)₄⁴⁻Symmetric O–Te–O bending (terminal)382Raman osti.gov
Assignment of Te–O Vibrational Modes and Stretching Frequencies

Thermal Analysis: Derivatographic and Thermogravimetric Studies of Decomposition Mechanisms

Thermal analysis techniques, including thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC), are essential for understanding the thermal stability and decomposition pathways of this compound and its precursors. scientific-publications.networldoftest.com These methods provide information on mass changes and thermal events as a function of temperature. worldoftest.comscience.govresearchgate.net

This compound (K₂TeO₄) can be synthesized by heating potassium hydrogen tellurate (K₂H₄TeO₆) to remove constitutional water. scientific-publications.net The thermal decomposition of K₂H₄TeO₆ occurs in a two-stage process, starting above 135°C. scientific-publications.net The first mole of water is released at an endothermic peak of 220°C. scientific-publications.net

Derivatographic analysis of K₂TeO₄ shows that the compound is thermally stable up to 600°C. scientific-publications.net Above this temperature, a two-stage decomposition process begins. scientific-publications.net Between 700-780°C, decomposition occurs. scientific-publications.net X-ray analysis of the product at 950°C confirms the presence of K₂TeO₄, K₂TeO₃, and K₆TeO₆ phases. scientific-publications.net The volatility of TeO₂ at temperatures above 800°C can affect the observed mass loss in derivatographic analysis. scientific-publications.net

The following table summarizes the key thermal events for this compound and its precursor:

CompoundTemperature Range (°C)Thermal EventTechniqueReference
K₂H₄TeO₆> 135Start of decomposition (release of constitutional water)Derivatograph scientific-publications.net
K₂H₄TeO₆220Endothermic peak for release of 1 mol H₂ODerivatograph scientific-publications.net
K₂TeO₄Up to 600Thermally stableDerivatograph scientific-publications.net
K₂TeO₄700-780Two-stage decompositionDerivatograph scientific-publications.net

Complementary Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to confirm the stoichiometry of synthesized this compound compounds. scientific-publications.net This involves determining the mass percentages of the constituent elements, such as potassium and tellurium, and comparing them to the theoretically calculated values.

For the synthesis of potassium tellurates, the concentration of K⁺ ions can be determined alkalimetrically, while tellurate ions can be quantified iodometrically and gravimetrically. scientific-publications.net In one study, the chemical analysis of synthesized potassium hydrogen tellurate (K₂H₄TeO₆) showed close agreement between the experimental and theoretical mass percentages of K₂O, TeO₃, and H₂O, thus confirming the stoichiometry of the product. scientific-publications.net

The table below shows an example of stoichiometric verification for potassium hydrogen tellurate:

CompoundTheoretical Composition (mass %)Chemical Analysis (mass %)Reference
K₂OTeO₃H₂OK₂OTeO₃H₂O
K₂H₄TeO₆30.8057.4211.7830.81; 30.79; 30.8457.50- scientific-publications.net

Theoretical and Computational Investigations of Potassium Tellurate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and bonding in tellurate (B1236183) systems. By modeling the electron density, DFT can accurately predict a range of molecular and crystalline properties.

DFT calculations are employed to model the strength of the tellurium-oxygen (Te-O) bonds within the tellurate anion. worldscientific.com These calculations can determine the bond dissociation energies, which are crucial for understanding the thermal stability and reactivity of potassium tellurate. For instance, theoretical models suggest that the Te–O bonds in tellurates are weaker than the sulfur-oxygen (S-O) bonds in analogous sulfates, which corresponds to the lower thermal stability observed in tellurate compounds. amercrystalassn.org Computational approaches, such as those using the B3LYP functional, are instrumental in quantifying these energy differences. worldscientific.com

Table 1: Comparative Bond and Stability Data

Compound Family Bond Type Relative Bond Strength Decomposition Temperature Computational Insight
Tellurates (e.g., Na₂H₄TeO₆) Te-O Weaker ~300°C Lower bond order (~1.3) correlates with lower thermal stability. amercrystalassn.org
Sulfates (e.g., Na₂SO₄) S-O Stronger >500°C Higher bond order (~1.5) indicates greater stability. amercrystalassn.org

The oxidizing nature of this compound can be explored through DFT modeling of its redox potentials. worldscientific.com These computational models predict the energetics of electron transfer reactions, providing values that can be compared with experimental data from techniques like cyclic voltammetry. worldscientific.com For example, calculations for disodium (B8443419) tellurate show a higher reduction potential (+1.2 V vs. SHE) compared to sodium sulfate (B86663) (+0.4 V vs. SHE), confirming that tellurate is a stronger oxidizing agent in acidic conditions. amercrystalassn.org Such models are essential for designing and understanding the role of this compound in various chemical reactions. worldscientific.com

DFT calculations are critical for performing structural optimization and analyzing the stability of different this compound phases. researchgate.net Researchers can model various crystalline and polymeric forms to determine their most stable geometric configurations. For example, DFT has been used to investigate the relative stability of different tellurate anions that can exist in solution, such as the linear (LT) and triangular (TT) forms of the trimeric anion [Te₃O₁₂H₆]⁴⁻. rsc.org These calculations revealed that the linear anion is energetically more favorable than the triangular one by approximately 83 kJ/mol in the gas phase, a stability partially attributed to intramolecular hydrogen bonds. rsc.org Such stability analyses are vital for understanding the formation of complex tellurate structures, including polymeric chains and clusters found in various this compound derivatives. worldscientific.comrsc.org

Modeling of Redox Potentials and Reaction Energetics

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Interatomic Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing interatomic interactions by examining the topology of the electron density. amercrystalassn.orgwikipedia.org Developed by Richard Bader, QTAIM defines atoms and the bonds between them based on the gradient vector field of the electron density. wikipedia.org This approach allows for the characterization of chemical bonds and non-covalent interactions through the analysis of critical points in the electron density. wiley-vch.de

In the context of potassium-tellurium systems, QTAIM has been used in conjunction with DFT to provide unambiguous evidence of s-block–telluroether bonding. rsc.org By analyzing a potassium-telluroether complex, researchers confirmed the presence of K–TeR₂ interactions. rsc.org This type of analysis is crucial for understanding the nature of bonding not just within the tellurate anion itself but also the interactions between the potassium cations and the tellurate anions in the crystal lattice. QTAIM can quantify the degree of covalent versus ionic character in the Te-O bonds and the weaker K-O interactions, providing a deeper understanding of the forces that dictate the structure of this compound. chemrxiv.orgresearchgate.net

Computational Screening of Tellurate Frameworks for Targeted Properties

Computational screening, particularly high-throughput screening, is an emerging strategy for accelerating the discovery of new materials with specific functionalities. rsc.orgresearchgate.net This approach involves using computational models to rapidly evaluate the properties of a large number of candidate structures from material databases. acs.org While large-scale computational screening studies focused specifically on this compound frameworks are not yet widespread, the methodology is well-established for related material classes, including other tellurium-containing compounds. researchgate.netacs.org

The process typically involves:

Generation of Candidate Structures: Creating a database of potential tellurate crystal structures, which could include variations in stoichiometry, atomic arrangement, or porosity.

Property Prediction: Using first-principles calculations (often DFT) to predict key properties for each candidate. These properties can be tailored to a specific application, such as electronic bandgap for optical devices, ionic mobility for batteries, or surface adsorption energies for catalysis. researchgate.netacs.orgresearchgate.net

Identification of Promising Materials: Filtering the results to identify the most promising materials that meet the desired performance criteria for further experimental investigation.

For tellurate frameworks, this approach could be used to screen for novel compositions with enhanced stability, desirable electronic properties for semiconductor applications, or specific catalytic activity. researchgate.net For example, data-driven methods and machine learning are already being applied to predict the optical parameters of tellurite (B1196480) glasses based on their composition, showcasing the potential of such screening approaches. mdpi.com

Theoretical Approaches for Elucidating Ion Transport Mechanisms in Solid-State Tellurates

Theoretical and computational investigations are indispensable for developing a fundamental understanding of ion transport phenomena in solid-state materials. For potassium tellurates, particularly those with layered honeycomb structures, computational methods like Molecular Dynamics (MD) simulations provide atomistic insights into the mechanisms governing potassium ion (K⁺) conductivity. These approaches allow researchers to visualize diffusion pathways and quantify the energetic barriers that ions must overcome, complementing experimental observations.

Detailed research has been conducted on a family of honeycomb layered tellurates with the formula A₂Ni₂TeO₆ (where A = Li, Na, K), which are promising as cathode materials and solid electrolytes. chemrxiv.org MD simulations have been instrumental in exploring the relationship between the crystal structure and the mobility of the alkali cations (Li⁺, Na⁺, K⁺). chemrxiv.org

A significant finding from these theoretical studies is the direct correlation between the inter-layer distance within the crystal lattice and the rate of cationic diffusion. chemrxiv.org In the K₂Ni₂TeO₆ structure, the larger ionic radius of potassium compared to sodium and lithium results in a more expanded space between the nickel-tellurate layers. chemrxiv.org This increased inter-layer distance creates wider diffusion channels and lowers the potential energy barriers for migrating potassium ions. chemrxiv.org The simulations predict an exponential increase in cationic diffusion as the inter-layer distance grows, explaining the enhanced ionic conduction observed in K₂Ni₂TeO₆ relative to its lithium and sodium counterparts. chemrxiv.org These findings underscore that the inter-layer spacing is a more dominant factor than the size of the mobile cation in facilitating fast ion transport within these honeycomb frameworks. chemrxiv.org

The effectiveness of these simulations relies on the use of reliable interatomic potential parameters, such as the Vashishta-Rahman potential, which has been shown to accurately reproduce the structural and transport properties of this class of materials. chemrxiv.org

Table 1: Correlation Between Alkali Ion Properties and Cationic Conduction in A₂Ni₂TeO₆ Honeycomb Layered Tellurates chemrxiv.org
Alkali Ion (A)Ionic Radius (Å)Relative Inter-layer DistancePredicted Cationic Conduction/Diffusion
Li0.76SmallestLowest
Na1.02IntermediateIntermediate
K1.38LargestHighest (Exponentially Enhanced)

Furthermore, extensive theoretical work on the analogous sodium-based system, Na₂Ni₂TeO₆, offers valuable insights that can be extrapolated to potassium tellurates. MD simulations on Na₂Ni₂TeO₆ revealed that ion-ion correlations play a critical role in the diffusion process. researchgate.net It was observed that creating a slight deficiency in the concentration of mobile Na⁺ ions (around 20%) could enhance ionic conductivity by an order of magnitude, as this reduces the repulsive interactions between the diffusing ions. researchgate.net This suggests that creating controlled potassium vacancies in this compound materials could be a viable strategy for improving their performance as solid electrolytes.

These computational models also elucidate the specific pathways for ion migration. In honeycomb layered tellurates, ion transport is highly anisotropic, with diffusion occurring primarily through two-dimensional (2D) pathways within the alkali metal layers. researchgate.net

The insights gained from these theoretical and computational approaches are consistent with experimental findings. Layered honeycomb tellurates such as K₂Ni₂TeO₆ and K₂Mg₂TeO₆ have been experimentally confirmed as fast potassium-ion conductors. researchgate.net For instance, K₂Mg₂TeO₆ exhibits a remarkable ionic conductivity of approximately 0.01 mS cm⁻¹ at room temperature (298 K). researchgate.net The synergy between computational prediction and experimental validation is crucial for accelerating the discovery and design of new solid-state electrolytes for next-generation energy storage systems, such as potassium-ion batteries. researchgate.netresearchoutreach.org

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of Potassium Tellurates

Redox Chemistry of Tellurium(VI) in Potassium Tellurate (B1236183) Compounds

The tellurate ion (TeO₄²⁻), the core of potassium tellurate (K₂TeO₄), features tellurium in its highest oxidation state, +6. This high oxidation state dictates its chemical behavior, primarily as a potent oxidizing agent. The tendency of Tellurium(VI) to be reduced to lower oxidation states, such as Tellurate(IV) (tellurite, TeO₃²⁻) or elemental tellurium (Te⁰), is a central feature of its redox chemistry. The standard reduction potential (E⁰) for the reduction of the metatellurate ion to the tellurite (B1196480) ion is significant, indicating its strength as an oxidant. wikipedia.org In biological systems and various chemical reactions, this compound's activity is often initiated by the reduction of Te(VI), which can generate reactive species and drive further transformations.

The redox chemistry can be complex, involving multiple electron and proton transfers. For instance, in acidic solutions, telluric acid (Te(OH)₆), the parent acid of tellurates, is the dominant species. The reduction potential is highly dependent on the pH of the medium. Studies in alkaline solutions have shown that the tellurate ion can participate in the formation of complex ions with transition metals, stabilizing them in higher oxidation states, such as with copper(III) and manganese(IV). cdnsciencepub.com

Kinetic studies of the reduction of Te(VI) by antimony(III) in an acidic medium, catalyzed by osmium(VI), revealed a fractional order dependence on the Te(VI) concentration and a first-order dependence on the catalyst concentration. researchgate.net This indicates a multi-step mechanism where the formation of an intermediate complex may be involved.

Table 1: Comparison of Specific Reduction Rates for Te(VI) and Te(IV) by a Microbial Consortium

Analyte Specific Reduction Rate (mg gVSS⁻¹ h⁻¹) Lag Phase
Tellurium(VI) 0.05 5 days

This interactive table is based on data from a study on the microbial reduction of tellurium oxyanions. nih.gov

Reaction conditions and the presence of other chemical species profoundly impact the rate of Te(VI) reduction.

pH and Catalysts : In the osmium(VI)-catalyzed reduction of Te(VI), the reaction rate increases linearly with increasing hydrogen ion concentration, demonstrating acid catalysis. researchgate.net

Product Inhibition : The same study noted that tellurium(IV), the product of the reduction, acts as an inhibitor, slowing down the reaction rate as it accumulates. researchgate.net

Reactant Concentration : An unusual kinetic effect was observed where an increase in the concentration of the reductant, antimony(III), actually decreased the reaction rate, suggesting a complex mechanism involving the formation of less reactive intermediates at high reactant concentrations. researchgate.net

Added Ions : In the oxidation of potassium thiocyanate (B1210189) by a copper(III)-tellurate complex, the reaction was retarded by the presence of added tellurate ions, indicating their involvement in pre-reaction equilibria.

Extreme Conditions : Syntheses conducted in ultra-alkaline hydroflux environments demonstrate that redox chemistry can occur far from standard electrochemical potentials, allowing for unusual transformations. researchgate.net

Under certain conditions, tellurate ions can participate in competing reaction pathways, where the final products are determined by the surrounding chemical environment. A clear example is seen in the behavior of tellurium species under gamma radiation. tandfonline.comtandfonline.com

Oxidative Pathway : In an alkaline borate (B1201080) solution, irradiation leads to the oxidation of Te(IV) species (tellurite) to Te(VI) species (tellurate). This is driven by oxidizing radicals like H₂O₂ and •OH formed from the radiolysis of water. tandfonline.comtandfonline.com

Reductive Pathway : When the same experiment is conducted in the presence of sodium thiosulfate (B1220275), the reaction pathway shifts dramatically. The thiosulfate acts as a scavenger for the oxidizing radicals. Consequently, the tellurite ions in the solution are instead reduced by the remaining reducing species to form elemental tellurium. tandfonline.com

Another instance of competing pathways involves the formation of complex ions in solution. When preparing complex tellurates of manganese, an equilibrium exists between different ions that vary in their tellurium content, and the final product depends on the concentration of excess sodium tellurate added. cdnsciencepub.com These examples show that the transformation of tellurates is not a single, fixed reaction but a dynamic process influenced by the presence of other reagents that can open or close specific pathways.

Influence of Reaction Conditions and Impurities on Reduction Rates

Role as an Oxidizing Agent in Inorganic and Organic Syntheses

Leveraging the strong oxidizing power of the Te(VI) center, this compound serves as an effective oxidizing agent in various synthetic applications. guidechem.com

In inorganic synthesis , it can be used to prepare compounds where a metal is in a high oxidation state. A notable example is the synthesis of complex tellurates of cobalt(III) and manganese(IV). In these preparations, this compound oxidizes cobaltous sulphate (CoSO₄) or manganous sulphate (MnSO₄) in an alkaline solution to yield complex ions like [Co(TeO₆)₂]⁹⁻ and [Mn(TeO₆)₂]⁸⁻, respectively. cdnsciencepub.com

In organic synthesis , tellurate and related Te(VI) oxides are used for a range of selective oxidation reactions. While specific examples for this compound are less commonly documented than for organotellurium oxides, the reactivity of the tellurate group is well-established for transformations such as: guidechem.comscielo.br

Oxidation of thiols to disulfides.

Conversion of hydroquinones to quinones.

Oxidation of diols and benzyl (B1604629) alcohols to their corresponding aldehydes.

Transformation of N-phenyl hydroxylamine (B1172632) to nitrosobenzene.

The advantage of these reagents lies in their mild and selective nature. scielo.br

Thermal Dissociation Pathways and Products

This compound exhibits distinct behavior upon heating. While stable at ambient temperatures, it undergoes thermal decomposition at elevated temperatures. Evaporation of a synthesis solution above 90°C can risk decomposition to potassium tellurite (K₂TeO₃).

Derivatographic analysis of solid this compound provides a more detailed picture of its thermal dissociation. This compound (K₂TeO₄) can be synthesized by heating potassium hydrogen tellurate (K₂H₄TeO₆), which releases its constitutional water. scientific-publications.net When K₂TeO₄ itself is subjected to high temperatures, it decomposes. X-ray analysis of the product obtained after heating to 950 °C confirmed the presence of potassium tellurite (K₂TeO₃) and another compound, K₆TeO₆, indicating a complex dissociation and rearrangement pathway. scientific-publications.net

The proposed scheme for the thermal dissociation involves the loss of oxygen and a disproportionation reaction. scientific-publications.net

Table 2: Thermal Dissociation Products of this compound

Initial Compound Heating Temperature Observed Products Source

This interactive table summarizes the products formed upon the high-temperature thermal decomposition of this compound.

Ion Exchange Phenomena in Hydrated Potassium Tellurates and Analogs

The crystal structures of some hydrated tellurate compounds, particularly mixed-metal tellurates with open frameworks, allow for ion exchange phenomena. nih.govionexchangeglobal.com This property is of interest for creating new materials and for applications such as ion conductors in batteries. researchgate.net

A key example is the mixed-metal tellurate KGaTeO₅·H₂O, which possesses an open-framework structure. Ion-exchange studies on this compound demonstrated its ability to exchange its potassium (K⁺) ions for both smaller cations like sodium (Na⁺) and larger cations like rubidium (Rb⁺). nih.gov This behavior is characteristic of materials with channels or layers in their crystal lattice that are large enough to allow for ionic diffusion. Layered honeycomb-framework tellurates, such as K₂Mg₂TeO₆, also exhibit remarkable potassium-ion conductivity, a related phenomenon involving high ion mobility. researchgate.net

However, the possibility of ion exchange is not universal among all tellurates and is highly dependent on the specific crystal structure and the size of the alkali ion. For instance, the sodium tellurate analog, NaTeO₃(OH), does not exhibit ion exchange behavior, unlike its lithium counterpart, LiTeO₃(OH). This difference is attributed to the size of the sodium ion and the specific arrangement of atoms in its crystal structure, which does not facilitate the reversible exchange with protons. rsc.org

pH-Dependent Transformations and Speciation Dynamics

The speciation of this compound in aqueous solutions is intricately linked to the pH of the medium. The tellurate ion, TeO₄²⁻ or its hydrated forms, undergoes a series of protonation, deprotonation, and polymerization reactions, resulting in a complex equilibrium of various mononuclear and polynuclear species. The behavior is largely governed by the properties of telluric acid (Te(OH)₆), the parent acid from which tellurates are derived.

Telluric acid is a weak dibasic acid, and its dissolution in water establishes equilibria involving various deprotonated species. samaterials.com The speciation of tellurate in solution is therefore dependent on the pH, which dictates the extent of these deprotonations and subsequent condensation reactions.

Protonation Equilibria and pKa Values

The sequential deprotonation of telluric acid, Te(OH)₆, is central to understanding the pH-dependent behavior of tellurates. The acid dissociation constants (pKa) quantify these equilibria. Although telluric acid has six hydroxyl groups, it acts as a weak dibasic acid in aqueous solution. samaterials.com The reported pKa values vary slightly across different measurement conditions.

Table 1: Acid Dissociation Constants (pKa) for Telluric Acid This interactive table summarizes the reported pKa values for the first two dissociation steps of telluric acid.

pKa Value Reported Value Temperature (°C)
pKa₁ 7.68 - 7.7 18 - 25
pKa₂ 11.0 18 - 25

Data sourced from multiple references. samaterials.comresearchgate.netchemicalbook.comlardbucket.org

These pKa values indicate that in strongly acidic to neutral solutions (pH < 7), the fully protonated, neutral molecule Te(OH)₆ is the predominant species. nih.gov As the pH increases into the alkaline range, deprotonation occurs. Between pH 7.7 and 11.0, the monovalent anion, [TeO(OH)₅]⁻ (or H₅TeO₆⁻), becomes significant. Above pH 11, the divalent anion, [TeO₂(OH)₄]²⁻ (or H₄TeO₆²⁻), is the dominant form. nih.gov

Polymerization and Speciation Dynamics

A key feature of tellurate chemistry in aqueous solutions is the tendency to form polynuclear species, especially as the concentration and pH change. Research utilizing ¹⁷O, ¹²³Te, and ¹²⁵Te Nuclear Magnetic Resonance (NMR) spectroscopy has provided significant insights into the coexistence and interconversion of these species over a broad pH range (2.5 to 15). mdpi.com

In acidic to slightly alkaline solutions, mononuclear species, primarily Te(OH)₆ and its initial deprotonation products, are dominant. However, as the pH increases further into the alkaline region, a shift in equilibrium towards the formation of condensed species is observed. mdpi.com This polymerization leads to dimeric, trimeric, and even higher nuclearity anions.

Dimeric Species: An increase in pH favors the formation of dimeric anions, such as [Te₂O₄(OH)₆]²⁻. nih.govmdpi.com

Trimeric Species: The dimeric anions can exist in equilibrium with trimeric anions. mdpi.com Linear trimeric species have been identified. mdpi.com

Tetranuclear and Hexanuclear Species: At lower pH values, anions of even higher nuclearity, such as tetranuclear (e.g., [Te₄O₈(OH)₁₀]²⁻) and hexanuclear species, can form and have been isolated from solutions. nih.gov

The rate of interconversion among these different tellurate forms is also pH-dependent, increasing with a rise in pH. mdpi.com The equilibrium is dynamic, with monomeric, dimeric, and trimeric species coexisting across a wide pH range. mdpi.com The specific species present and their relative concentrations are a function of both pH and the total tellurium concentration in the solution. nih.govtandfonline.com

Table 2: Dominant Tellurate(VI) Species in Aqueous Solution at Various pH Ranges This interactive table outlines the primary tellurium(VI) species present as a function of solution pH.

pH Range Dominant Species Species Type
< 7 Te(OH)₆ Mononuclear, Neutral
7 - 11 [TeO(OH)₅]⁻ Mononuclear, Anionic
> 11 [TeO₂(OH)₄]²⁻ Mononuclear, Anionic
Alkaline [Te₂O₄(OH)₆]²⁻, [Te₃O₈(OH)₄]²⁻, [Te₄O₈(OH)₁₀]²⁻ Polynuclear, Anionic

Data compiled from various spectroscopic and equilibrium studies. nih.govmdpi.com

Spectroscopic techniques like Raman spectroscopy are also employed to distinguish these species. For instance, the Te–O stretching band for the H₄TeO₆²⁻ ion appears around 750 cm⁻¹, which is distinct from the band for H₆TeO₆ at approximately 680 cm⁻¹. This allows for the monitoring of speciation changes in response to pH adjustments.

Advanced Materials Science Applications of Potassium Tellurate Compounds

Applications in Energy Storage Devices

The development of next-generation energy storage systems, particularly potassium-ion batteries (KIBs), has been spurred by the abundance and low cost of potassium. pku.edu.cn KIBs are considered a compelling alternative to lithium-ion batteries for large-scale energy storage. berkeley.edunih.gov In this context, potassium tellurate (B1236183) compounds have been identified as promising materials for various battery components.

Potassium tellurate compounds are notable for their application as electrode components in batteries. Specifically, honeycomb-layered tellurates have been investigated as high-voltage cathode materials. researchoutreach.org These materials possess a three-dimensional open framework that facilitates the reversible insertion and extraction of large potassium ions, a crucial requirement for rechargeable battery performance. berkeley.eduresearchgate.net The exploration of tellurium as an electrode material has also shown promise due to its high theoretical volumetric capacity. nih.gov The unique structure of tellurate-based materials can accommodate the significant volume changes that occur during the potassiation and de-potassiation processes, contributing to the stability and longevity of the electrode. rsc.org

A major challenge in battery technology is the development of safe and efficient electrolytes. While liquid electrolytes are common, they can be flammable and prone to leakage. researchoutreach.org Solid electrolytes offer a safer alternative, and this compound-based materials have demonstrated significant potential in this area. researchoutreach.orgresearchoutreach.org Layered honeycomb tellurates, such as K2Mg2TeO6, exhibit remarkable ionic conductivities, functioning as fast potassium-ion conductors. researchgate.netnih.govresearchgate.net This high conductivity is essential for the efficient movement of ions between the anode and cathode. researchoutreach.org Research has shown that these tellurate-based materials may play a crucial role in developing the solid electrolytes needed for future potassium-ion batteries. researchoutreach.orgresearchoutreach.org Another tellurate compound, K12+6xFe6Te4 xO27, has also been analyzed for its potassium ion conductivity. d-nb.info

The cathode is a critical component that largely determines the energy density of a potassium-ion battery. researchoutreach.org Honeycomb-layered tellurates have emerged as prime candidates for high-energy-density KIBs because they deliver some of the highest voltages among layered cathode materials. researchgate.netnih.govresearchgate.net For instance, K2Ni2TeO6 has demonstrated the ability for reversible potassium ion insertion at high voltages of approximately 4 V. researchgate.netnih.gov This high voltage is attributed to the "inductive effect" where the electronegative [TeO6]6- group influences the redox couple of other metals in the structure, such as nickel or cobalt. rsc.org The development of these high-voltage cathode materials is a significant step toward advancing KIB technology. researchoutreach.org

Table 1: Performance of this compound Compounds in Energy Storage Applications

CompoundApplicationKey FindingReported Value
K₂Ni₂TeO₆High-Voltage CathodeCapable of reversible K-ion insertion at high voltage. researchgate.netnih.gov~4 V
K₂Mg₂TeO₆Solid Electrolyte / K-Ion ConductorExhibits remarkable ionic conductivity. researchgate.netnih.govresearchgate.net~0.01 mS cm⁻¹ at 298 K
K₁₂₊₆ₓFe₆Te₄₋ₓO₂₇K-Ion ConductorIon conductivity increases significantly after aging in air. d-nb.info2.3 × 10⁻⁴ S·cm⁻¹

Solid Electrolytes and Potassium-Ion Conductors

Optoelectronic and Photovoltaic Applications

The significant optical properties of this compound and related compounds make them suitable for various applications in optoelectronics and photovoltaics. krackeler.com These materials are noted for their high-temperature stability and optical transparency. mdpi.com

Non-linear optical (NLO) materials are crucial for technologies like laser frequency conversion. tku.edu.tw Tellurate crystals are considered attractive for developing new NLO materials due to their wide transmission windows. rsc.org Research into tellurium-based compounds has revealed their potential for NLO applications. tku.edu.twacs.org Specifically, a quaternary NLO-active telluride, KCd4Ga5Te12, was found to exhibit large powder second-harmonic generation (SHG) intensities, approximately 2.1 times that of the commercial NLO material AgGaSe2. tku.edu.twacs.org Tellurates are being intensively studied as promising materials with nonlinear optical properties. mdpi.com The structural diversity of these compounds allows for the design of materials with strong SHG effects and wide bandgaps. researchgate.net

This compound compounds also play a role in the field of solar energy. Potassium tellurite (B1196480) (K₂TeO₃) is used as a precursor in the synthesis of tellurium-based thin-film solar cells. krackeler.com Its function in the formation of tellurium compounds can improve the efficiency of photovoltaic devices. krackeler.comsigmaaldrich.com Furthermore, tellurates with perovskite structures are considered fundamentally interesting as oxide-ion conductors for photovoltaic applications. mdpi.com The use of telluride-based materials, such as cadmium telluride (CdTe), is already established in the manufacturing of photovoltaic panels. sunearthtools.com

Table 2: Non-linear Optical Properties of a Potassium-Containing Telluride

CompoundPropertyReported ValueReference Compound
KCd₄Ga₅Te₁₂Second-Harmonic Generation (SHG) Intensity~2.1 times that of AgGaSe₂ (in the 20-50 μm particle size range)AgGaSe₂

Non-linear Optical Materials

Ceramics and Functional Materials

This compound and its derivatives are integral to the synthesis of advanced ceramics and functional materials due to their diverse structural chemistry and resulting physical properties. scientific-publications.net These compounds serve as critical precursors and components in materials designed for specific electronic, optical, and energy applications.

Proton-Conductive Ceramics

The synthesis and investigation of telluric acid derivatives, including this compound compounds, have been significantly driven by their potential application in proton-conductive ceramics. scientific-publications.net These materials are crucial for electrochemical devices such as fuel cells and sensors. The presence of hydroxyl groups and the specific crystal structures of tellurate-based compounds can facilitate proton transport.

A notable example is the addition compound potassium selenate (B1209512) tellurate, K₂SeO₄·Te(OH)₆. researchgate.net Research has shown that this material exhibits a superionic protonic conduction phase transition at 480 K. researchgate.net This transition is attributed to the breaking of O-H···O hydrogen bonds that link the tellurate groups to the selenate groups, enabling proton mobility within the ceramic structure. researchgate.net The ability of such compounds to conduct protons at elevated temperatures makes them subjects of ongoing research for clean energy systems. researchgate.net

Materials Exhibiting Dielectric Relaxation and Ferroelectric Properties

Telluric acid derivatives, including those containing potassium, have garnered considerable attention for their interesting physical properties, such as dielectric relaxation and ferroelectricity. scientific-publications.net These properties are fundamental to the function of capacitors, memory devices, and sensors.

The compound potassium selenate tellurate (K₂SeO₄·Te(OH)₆), which crystallizes in the monoclinic system Cc, is a prime example. researchgate.net Dielectric studies have revealed that this material undergoes a ferroelectric-paraelectric phase transition at a Curie temperature of 433 K. researchgate.net This transition marks the point at which the material loses its spontaneous electric polarization. The combination of ferroelectric behavior and proton conductivity in a single material makes such tellurate compounds particularly interesting for multifunctional applications. researchgate.net

Phase Transitions of Potassium Selenate Tellurate (K₂SeO₄·Te(OH)₆)
Transition Temperature (K)PhenomenonSource
433 KFerroelectric-Paraelectric Phase Transition researchgate.net
480 KSuperionic Protonic Conduction Phase Transition researchgate.net
495 KDecomposition researchgate.net

Piezoelectric Oxoferrate(III) Tellurate(VI) Compounds

Recent research has led to the synthesis of complex potassium-containing oxoferrate(III) tellurate(VI) compounds that exhibit piezoelectricity, a property where materials generate an electric charge in response to applied mechanical stress. researchgate.nettu-dresden.detu-dresden.de These materials are synthesized using hydroflux methods, reacting components like iron(III) nitrate (B79036) and tellurium dioxide in a potassium hydroxide (B78521) (KOH) hydroflux. researchgate.net

An example of such a compound is K₁₂₊₆ₓFe₆Te₄₋ₓO₂₇ [x=0.222(4)], which possesses a unique cubic labyrinth structure. researchgate.nettu-dresden.de This material is not only piezoelectric but also displays antiferromagnetic ordering and potassium-ion conductivity. researchgate.nettu-dresden.deacs.org The synthesis involves the oxidation of TeO₂ followed by a reaction with Fe(NO₃)₃∙9H₂O in the KOH hydroflux at approximately 200 °C. researchgate.net The resulting complex framework demonstrates how incorporating this compound chemistry can lead to multifunctional materials with coupled electrical, magnetic, and ionic properties. researchgate.net

Properties of Piezoelectric Potassium Oxoferrate(III) Tellurate(VI)
Compound FormulaKey PropertiesSynthesis MethodSource
K₁₂₊₆ₓFe₆Te₄₋ₓO₂₇ [x=0.222(4)]Piezoelectric, Antiferromagnetic, Potassium-Ion ConductorPotassium Hydroxide (KOH) Hydroflux researchgate.nettu-dresden.de

Multiferroic Properties in Transition Metal Tellurates

Transition metal tellurates are a class of materials that often exhibit multiferroic properties, where multiple ordering phenomena, such as ferroelectricity and ferromagnetism, coexist and are coupled. uibk.ac.atua.es These materials, particularly those with the general formula M₃TeO₆ (where M is a transition metal like Ni, Co, Mn, or Cu), are frequently classified as type-II multiferroics. ua.esrsc.orgacs.org In these materials, the ferroelectricity is induced by a specific type of magnetic ordering, leading to a strong magnetoelectric effect. rsc.org

While not all compounds in this family contain potassium, they represent a significant area of tellurate materials science. For instance, Ni₃TeO₆ crystallizes in a polar (R3) space group, is antiferromagnetic below 52 K, and exhibits a colossal magnetoelectric effect. rsc.orgacs.org Mn₃TeO₆ is a spin-induced multiferroic, and Co₃TeO₆ displays a complex, temperature-dependent incommensurate magnetic behavior. rsc.orgnsrrc.org.tw The study of these compounds provides insight into designing new materials where properties can be controlled by both electric and magnetic fields. uibk.ac.at

Characteristics of Related M₃TeO₆ Multiferroic Compounds
CompoundCrystal Structure TypeMagnetic Ordering Temperature (Tₙ)Key PropertySource
Ni₃TeO₆Corundum (Polar, R3)~52-57 KType-II Multiferroic, Colossal Magnetoelectric Effect rsc.orgacs.org
Mn₃TeO₆Mg₃TeO₆ (R-3)~25 KSpin-Induced Multiferroic rsc.orgnsrrc.org.tw
Co₃TeO₆ (High Pressure)Corundum (R-3)58.2 KAntiferromagnetic, Magnetoelectric rsc.org
Cu₃TeO₆Bixbyite~68 KType-II Multiferroic rsc.orgacs.org

Catalytic Applications in Chemical Synthesis

In the realm of chemical synthesis, this compound serves as a valuable oxidizing agent. Its strong oxidizing properties can be harnessed to facilitate various chemical reactions. It is also employed as a precursor in the synthesis of other tellurium-containing compounds and materials. While many catalytic applications in the literature focus on the more common potassium tellurite, the tellurate form provides a stable source of tellurium in its highest oxidation state (Te⁶⁺) for specific synthetic routes.

Development of Novel Materials with Tailored Optical and Electrical Properties

This compound is a key ingredient in the development of novel materials where optical and electrical properties can be precisely tailored. mdpi.com Its utility stems from its role as a precursor for a wide range of tellurium-based materials, including those with applications in electronics and photonics. sigmaaldrich.com

Research into tellurate materials focuses on creating compounds with specific functionalities. For example, certain tellurate materials are investigated for their nonlinear optical (NLO) properties, which are essential for applications in lasers and optical switching. uibk.ac.at The ability to synthesize complex crystal structures, such as the piezoelectric oxoferrate(III) tellurate(VI) with its cubic labyrinth framework, demonstrates how chemists can design materials with unique and tailored combinations of properties like ionic conductivity and piezoelectricity. researchgate.nettu-dresden.de By carefully selecting synthesis conditions and incorporating various metal cations, researchers can engineer the bandgap, conductivity, and dielectric response of the final material to meet the demands of specific technological applications. ijraset.comrsc.orgresearchgate.net

Electrochemical Behavior of Potassium Tellurate and Tellurium Vi Species

Voltammetric Studies of Tellurium Reduction and Oxidation Processes

Voltammetric studies, particularly cyclic voltammetry (CV) and linear sweep voltammetry (LSV), have been crucial in understanding the electrochemical reduction of tellurium(VI) to elemental tellurium (Te(0)) and further to telluride (Te²⁻). The reduction of Te(VI) is a complex process that can involve multiple electron transfer steps.

In alkaline solutions, the electrochemical reduction of tellurite (B1196480) (TeO₃²⁻), a Te(IV) species, has been systematically investigated. These studies show that the reduction of TeO₃²⁻ to Te(0) is a four-electron reaction, while the subsequent reduction of Te(0) to ditelluride (Te₂²⁻) is a single-electron reaction. nih.gov The applied potential must be carefully controlled to deposit Te(0) on the electrode surface, and this potential varies with pH. nih.gov If the potential is too negative, tellurium nanoparticles can form in the solution rather than as a film on the electrode. nih.gov

The oxidation of elemental tellurium has also been examined. In acidic solutions, the product of tellurium dissolution depends on the pH. bibliotekanauki.plresearchgate.net For instance, in nitric acid solutions, two sparingly soluble products, tellurium dioxide (TeO₂) and tellurous acid (H₂TeO₃), can form at potentials above 200 mV (vs. SCE). bibliotekanauki.plresearchgate.net These can then dissolve to form HTeO₂⁺ in acidic conditions. bibliotekanauki.plresearchgate.net Cathodic polarization below -800 mV can lead to the formation of hydrogen telluride (H₂Te). bibliotekanauki.plresearchgate.net

Influence of pH and Ionic Strength on Electrochemical Kinetics

The kinetics of tellurium's electrochemical reactions are significantly influenced by the pH and ionic strength of the electrolyte.

Influence of pH: The solution pH is a critical parameter that dictates the reaction pathways and the morphology of the deposited tellurium. nih.govfrontiersin.org In alkaline media, the electrochemical reduction of tellurium is strongly dependent on the solution pH. nih.govfrontiersin.orgresearchgate.net For example, in the reduction of Te(IV) to Te(0), the rate-limiting step can change with pH. nih.govfrontiersin.org At a pH of around 12.5 or lower, the discharge of Te(OH)₃⁺ is the rate-limiting step. nih.govfrontiersin.org However, at a higher pH of 14.7, the second electrochemical reaction becomes rate-limiting. nih.govfrontiersin.org This change in mechanism with pH also affects where the Te(0) deposits are found—either on the electrode surface or as particles in the solution. nih.govfrontiersin.org As the pH increases, the rate of reduction of Te(0) to Te₂²⁻ is accelerated. nih.gov In acidic solutions, a small increase in pH can significantly decrease the rates of electrochemical reactions, as indicated by lower current densities in voltammograms. bibliotekanauki.pl

Influence of Ionic Strength: The effect of ionic strength on the kinetics of tellurium redox reactions has also been noted. In some cases, such as the osmium-catalyzed reduction of tellurium(VI), ionic strength has a negligible effect. researchgate.net However, in other systems, it can play a more significant role. For instance, in the reduction of biselenate (a related group 16 element) by cuprous ions in a non-complexing perchlorate (B79767) medium, the removal rate increases significantly with the ionic strength of the solution. researchgate.netubc.ca Conversely, for the catalytic reduction of toluidine blue by sulfide (B99878) ion, where tellurium(IV) acts as a catalyst, an increase in ionic strength beyond 0.10 M caused a decrease in the reaction rate. ijcce.ac.ir

Characterization of Tellurium Deposits Formed During Electrochemical Reactions

The tellurium films and deposits formed during electrochemical reactions are characterized using various analytical techniques to understand their morphology, composition, and crystal structure. These properties are highly dependent on the deposition conditions.

Morphology and Structure: Scanning electron microscopy (SEM) is frequently used to examine the surface morphology of electrodeposited tellurium. mdpi.comscispace.com The morphology can range from smooth and compact films to nanostructures like nanowires and nanorods. mdpi.comresearchgate.net For example, in alkaline solutions, the morphology of Te electrodeposits is highly dependent on the tellurite ion concentration and pH. frontiersin.org The crystal structure of the deposits is typically determined by X-ray diffraction (XRD). mdpi.comacs.org Tellurium deposits usually exhibit a hexagonal crystal structure. mdpi.com The preferred crystal orientation can be influenced by factors such as current density and electrolyte temperature. mdpi.com For instance, increasing the electrolyte temperature can promote the growth of certain crystal planes. mdpi.com

Composition: Energy-dispersive X-ray spectroscopy (EDS or EDX) is often coupled with SEM to determine the elemental composition of the deposited films, confirming the presence and purity of tellurium. scispace.comasme.org The stoichiometry of compound films, such as those containing copper and tellurium, can also be determined. scispace.com

The characteristics of the tellurium deposits are crucial for their potential applications. For instance, in the development of thermoelectric devices, the crystalline-to-amorphous phase transition induced by the incorporation of other elements can significantly affect the material's properties. rsc.org

Applications in Sensing and Analytical Electrochemistry (e.g., Cysteine Determination)

The unique electrochemical properties of tellurium and its compounds have led to their use in the development of electrochemical sensors for various analytes. Modified electrodes containing tellurium-based materials often exhibit enhanced sensitivity and selectivity.

One notable application is the determination of L-cysteine. Bismuth tellurate (B1236183) nanospheres have been used to modify glassy carbon electrodes for the electrochemical detection of L-cysteine. researchgate.netnih.govacs.org These modified electrodes show high electrocatalytic activity towards L-cysteine, with a linear response over a wide concentration range and a low detection limit. researchgate.net Other tellurium-based materials, such as copper tellurate (Cu₃TeO₆), have been synthesized and used in electrochemical sensors for the detection of drugs like ibuprofen. rsc.orgmdpi.com

Biological and Environmental Research Perspectives on Tellurium Vi Compounds, Including Potassium Tellurate

Comparative Toxicological Profiles of Tellurates vs. Tellurites in Biological Systems

The toxicity of tellurium compounds is significantly influenced by the oxidation state of the tellurium atom. Generally, tellurites (Te(IV)), such as potassium tellurite (B1196480), are more toxic to most organisms than tellurates (Te(VI)), like potassium tellurate (B1236183). oup.comavestia.comtaylorfrancis.com Studies have shown that in Escherichia coli, plasmids can confer a 100-fold increase in the minimal inhibitory concentration for tellurite, but only a 10-fold increase for tellurate, highlighting the inherently greater toxicity of the Te(IV) form. asm.org The difference in toxicity is often attributed to the higher reactivity of tellurite. researchgate.net

Comparative Toxicity of Tellurium Compounds

Compound/Form Organism/System Toxicity Metric Value
Potassium Tellurite (K₂TeO₃) Mice LD50 12.5 mg kg⁻¹ mdpi.com
Biogenic Tellurium Nanorods Mice LD50 60 mg kg⁻¹ mdpi.com
Tellurium (IV) Daphnia magna (crustacean) 48-h EC50 1,200 µg Te/L env.go.jp
Tellurium (IV) Oncorhynchus mykiss (rainbow trout) 96-h LC50 37,100 µg Te/L env.go.jp
Tellurium (IV) Pseudokirchneriella subcapitata (green algae) 72-h EC50 (growth inhibition) >11,700 µg Te/L env.go.jp

Mechanistic Investigations of Cellular Interactions

The cellular interactions of tellurium compounds, particularly tellurites, have been more extensively studied than those of tellurates. The primary mechanism of tellurite toxicity involves its entry into the cell and subsequent interactions with intracellular components. nih.gov It has been suggested that tellurite may enter bacterial cells through phosphate (B84403) transport systems. oup.com Once inside, tellurite is known to cause significant disruption.

One of the key cellular effects of tellurium compounds is the damage to cell membranes. For example, potassium tellurite has been shown to be a potent agent that interacts with the red cell membrane, causing swelling. nih.gov This interaction is thought to be a primary mechanism of its antisickling effect in red blood cells. nih.gov In bacteria, tellurite exposure can lead to severe membrane damage, which can directly cause cell death. aksci.com

Role of Tellurium(VI) in Oxidative Stress Pathways

A major contributor to the toxicity of tellurium compounds is the induction of oxidative stress. nih.govnih.gov This is particularly well-documented for tellurites. The reduction of tellurite (Te⁴⁺) to its elemental form (Te⁰) within the cell generates reactive oxygen species (ROS), such as superoxide (B77818) radicals (O₂⁻). nih.gov This surge in ROS leads to widespread cellular damage, including the oxidation of proteins and lipids, and damage to DNA. nih.gov

In Escherichia coli exposed to potassium tellurite, there is an observed increase in intracellular ROS, a higher content of protein carbonyl groups, and an increase in thiobarbituric acid reactive substances (TBARS), all of which are indicators of oxidative damage. nih.gov The activity of ROS-sensitive enzymes, such as aconitase, is also decreased upon tellurite exposure. nih.gov In response to this oxidative assault, cells activate defense mechanisms, such as increasing the activity of superoxide dismutase (SOD), an enzyme that helps to mitigate the damage caused by superoxide radicals. nih.gov

While the role of tellurate (Te(VI)) in oxidative stress is less characterized, it is believed to follow a similar, albeit less potent, pathway. The lower toxicity of tellurates suggests that they are less efficient at generating ROS compared to tellurites.

Interactions with Endogenous Thiols and Related Biomolecules

Potassium tellurite has been shown to cause a decrease in the levels of reduced glutathione (B108866) in Caenorhabditis elegans. researchgate.net The reduction of tellurite within the cell is thought to be mediated, at least in part, by cellular thiols like GSH. plos.org This process not only depletes the cell's antioxidant defenses but also contributes to the generation of ROS. nih.gov The swelling of red cells caused by tellurite is accelerated by the addition of reduced glutathione, further indicating a direct interaction. nih.gov

**Effect of Potassium Tellurite on Glutathione Levels in *C. elegans***

Treatment Observation
Control (PBS) Normal GSH levels
Potassium Tellurite (2.5 mM) Statistically significant decrease in GSH fluorescence intensity compared to control researchgate.net
Silver Nitrate (B79036) (1.25 mM) + Potassium Tellurite (2.5 mM) Significant decrease in GSH fluorescence intensity compared to control researchgate.net

Environmental Geochemistry and Mobility of Tellurium(VI) Species

The environmental presence of tellurium is generally low, but its distribution can be significantly altered by both natural and human activities. In natural waters and geological samples, tellurium primarily exists in its +4 and +6 oxidation states.

Anthropogenic Influences on Tellurium Distribution in Ecosystems

Human activities have led to a notable increase in tellurium concentrations in the environment, raising concerns about it as an emerging contaminant. acs.org Major anthropogenic sources include mining operations and industrial applications. nih.gov Tellurium is often a byproduct of copper smelting, and inefficient production processes can lead to the release of a significant portion of the tellurium into the atmosphere and mine tailings. acs.org The burning of coal is another significant source of atmospheric tellurium. acs.org

Studies of lake sediment cores in Canada have shown a substantial increase in tellurium deposition over the past century, corresponding with industrialization. acs.org Near a copper-zinc smelter, tellurium deposition increased 100-fold after the smelter began operations in 1930. acs.org Even in remote lakes, far from direct industrial sources, tellurium levels have increased up to 10-fold, indicating long-range atmospheric transport. acs.org The increasing demand for tellurium in industries such as solar panel manufacturing is expected to further contribute to its environmental presence. publish.csiro.auunipa.it

Volcanic activity also represents a significant natural source of tellurium to the atmosphere, with estimates of global volcanogenic flux being comparable to industrial production levels. unipa.it

Environmental Fate and Transport of Soluble Tellurate Anions

The environmental mobility of tellurium is largely governed by its speciation. Soluble tellurate (Te(VI)) and tellurite (Te(IV)) anions are the most mobile forms in aqueous environments. researchgate.net Tellurate is generally more mobile than tellurite. Due to its solubility in water, potassium tellurate is expected to be mobile in the environment. fishersci.com

In soil-water systems, the distribution of tellurium is influenced by factors such as pH and the presence of other minerals. researchgate.net Tellurium oxyanions, including tellurate, have a strong affinity for iron (oxy)hydroxides, and adsorption to these minerals is a key mechanism for their sequestration in soil and sediment. researchgate.netmdpi.comresearchgate.net Studies have shown that the retention of Te(VI) in soil can be stronger than that of Te(IV), potentially due to the structural incorporation of Te(VI) into iron(III) hydroxides. researchgate.net This association with iron (oxy)hydroxides is likely to be a controlling factor in the environmental fate of tellurium, potentially reducing its mobility and bioavailability. researchgate.net

Dissolved forms of tellurium have the potential to migrate through soil and into groundwater, and they can also be taken up by aquatic organisms, leading to bioaccumulation. water.co.id

Bioreductive Processes and Detoxification Mechanisms in Microorganisms

Microorganisms have developed sophisticated mechanisms to cope with the toxicity of tellurium compounds, such as this compound (TeO₄²⁻) and potassium tellurite (TeO₃²⁻). A primary detoxification strategy involves the bioreduction of these soluble and toxic oxyanions to their less toxic, insoluble elemental form, Te⁰. oup.complos.org This process often results in the formation of black deposits of metallic tellurium within the cells. oup.complos.org

The reduction of tellurium oxyanions is not only a resistance mechanism but can also be a form of metabolism. asm.org Certain anaerobic bacteria, such as Bacillus selenitireducens and Sulfurospirillum barnesii, can use tellurate(VI) and tellurite(IV) as terminal electron acceptors for growth, a process known as anaerobic respiration. asm.org This metabolic capability is not limited to bacteria; some yeasts, including Yarrowia lipolytica and Trichosporon cutaneum, have also demonstrated the ability to reduce tellurite. nih.gov

Several enzymatic systems are implicated in tellurium bioreduction. In various bacteria, enzymes like nitrate reductase, dihydrolipoamide (B1198117) dehydrogenase, and catalase are involved in reducing tellurate(VI) and tellurite(IV) to elemental tellurium(0). eeer.org In Escherichia coli K-12, molybdopterin-containing enzymes can reduce tellurate to its elemental state. nih.gov The process of tellurite reduction is believed to generate superoxide radicals, which contributes to its toxicity by inducing oxidative stress. plos.org

Beyond enzymatic reduction, some microorganisms employ other detoxification strategies. The upregulation of genes related to cysteine metabolism, such as cysK and iscS in Geobacillus stearothermophilus, has been linked to increased tolerance to tellurite. asm.orgnih.gov Another proposed mechanism is the methylation of tellurium compounds to volatile and less toxic forms like dimethyl telluride, which allows the organism to eliminate the element from its environment. redalyc.orgresearchgate.net

Table 1: Examples of Microorganisms and their Tellurium Detoxification Mechanisms

MicroorganismTellurium CompoundDetoxification/Resistance MechanismReference
Bacillus selenitireducensTellurite [Te(IV)]Anaerobic respiration (reduction to Te⁰) asm.org
Sulfurospirillum barnesiiTellurate [Te(VI)]Anaerobic respiration (reduction to Te⁰) asm.org
Geobacillus stearothermophilusPotassium TelluriteUpregulation of cysteine metabolism genes (cysK, iscS) asm.orgnih.gov
Escherichia coliTellurateReduction via molybdopterin-containing enzymes nih.gov
Various Bacteria & FungiTellurium SaltsReduction and methylation to volatile dimethyl telluride redalyc.orgresearchgate.net
Yarrowia lipolyticaPotassium TelluriteBioreduction to elemental tellurium nih.gov
Trichosporon cutaneumPotassium TelluriteBioreduction to elemental tellurium nih.gov

Research on Potential Biomedical Applications (Excluding Clinical Dosage)

Research into tellurium compounds, including this compound and its derivatives, has unveiled potential for various biomedical applications. These investigations focus on the unique chemical properties of tellurium that allow it to interact with biological systems in specific ways.

Tellurium compounds have long been recognized for their antimicrobial properties, with tellurite being used in microbiology since the 1930s. scielo.br Potassium tellurite is particularly effective against many bacteria, especially Gram-negative species, at low concentrations. pjoes.com Its toxicity is largely attributed to its strong oxidizing capabilities, which lead to the generation of reactive oxygen species (ROS) inside bacterial cells. plos.org This oxidative stress damages critical cellular components like DNA, proteins, and lipids.

Recent studies have explored these mechanisms in more detail. For instance, the combination of potassium tellurite and silver nitrate has shown strong synergistic antibacterial activity against Pseudomonas aeruginosa. nih.govasm.org This combination targets pathways related to sulfur homeostasis and energy production, amplifying the stress on the bacterial cell. asm.orgresearchgate.net

Organotellurium compounds, such as AS101 (ammonium trichloro(dioxoethylene-O,O')tellurate), have also been investigated as antimicrobial agents. asm.org AS101 has demonstrated bactericidal activity against Enterobacter cloacae by disrupting the cell surface, causing leakage of essential ions, and inhibiting biofilm formation. nih.gov It has also shown effectiveness against Neisseria gonorrhoeae and Klebsiella pneumoniae. asm.org The antimicrobial action of tellurium compounds often involves their ability to interact with thiol groups in proteins, disrupting their function. doi.org

Tellurium compounds are being explored for their potential in cancer therapy. sci-hub.stresearchgate.net The proposed mechanism often involves the induction of oxidative stress, which can selectively kill cancer cells. For example, potassium tellurite has been shown to induce cell death in murine hepatocarcinoma cells through oxidative stress. ucl.ac.be However, its effects can vary between cell types; it did not induce apoptosis in ovarian cancer cells in one study. ucl.ac.be Research has also indicated that biogenically produced tellurium nanoparticles exhibit higher anticancer activity against breast cancer cell lines (MCF-7) compared to potassium tellurite, while showing less cytotoxicity to normal cells. mdpi.com

Inorganic tellurium(IV) complexes like AS101 and SAS (Octa-O-bis-(R,R)-tartarate ditellurane) have been studied for their anti-cancer properties. nih.govresearchgate.net Their activity is linked to their ability to modulate redox processes, leading to the inhibition of tumor survival proteins like survivin and the inactivation of enzymes such as cathepsin B. nih.govresearchgate.net These actions can sensitize tumors to conventional chemotherapy. nih.gov While much of the research has focused on tellurium(IV) compounds, the broader class of tellurium-containing molecules continues to be an area of interest for developing new anti-cancer agents. sci-hub.st

A significant area of biomedical research focuses on the ability of organotellurium compounds to selectively inhibit specific enzymes, particularly those containing cysteine residues in their active sites. acs.org This inhibitory action stems from the unique chemical reactivity between tellurium(IV) and thiol groups. doi.orgacs.org

Organotellurium compounds have been identified as potent inhibitors of cysteine proteases, such as papain and cathepsins (B, K, L, and S), while showing no inhibitory activity against serine, metallo-, or aspartic proteases. acs.orgscite.ai The mechanism involves the oxidation of the active-site thiol, leading to a reversible inactivation of the enzyme. acs.org Hypervalent organotellurium compounds have also been shown to be effective inhibitors of calcium-dependent cysteine proteases (calpains) in Plasmodium falciparum, the parasite that causes malaria, suggesting their potential as antimalarial drugs. nih.gov

Furthermore, certain water-soluble organotellurium compounds are among the most efficient inhibitors of thioredoxin reductase (TrxR), a key enzyme in cellular redox balance and a target for anticancer drug development. nih.govresearchgate.net The inhibition of TrxR by these compounds can disrupt cancer cell growth. nih.gov Other thiol-containing enzymes, such as δ-aminolevulinate dehydratase (δ-ALA-D), can also be inhibited by organotellurium compounds. doi.org A series of organotellurium derivatives were also the first tellurium-containing compounds found to inhibit carbonic anhydrases, which are drug targets for various diseases. unifi.it

Table 2: Examples of Enzymes Inhibited by Organotellurium Compounds

EnzymeInhibiting Compound ClassSignificance/ApplicationReference
Cysteine Proteases (e.g., Papain, Cathepsins)Organotellurium(IV) compounds (e.g., AS101)Selective inhibition, potential therapeutic targets acs.orgscite.ai
Thioredoxin Reductase (TrxR)Water-soluble organotellurium compoundsAnticancer drug development nih.govresearchgate.net
Calpains (in P. falciparum)Hypervalent organotellurium compoundsPotential antimalarial drug development nih.gov
Carbonic Anhydrases (hCA I, II, IV, VII, IX)Organotellurium telluridesPotential treatment for glaucoma, epilepsy, tumors unifi.it
δ-Aminolevulinate Dehydratase (δ-ALA-D)Organotellurium compoundsToxicological marker, affects heme biosynthesis doi.org

Q & A

What are the established laboratory synthesis methods for potassium tellurate, and how can reaction conditions be optimized for purity and yield?

Basic Research Question
this compound (K₂TeO₄) is synthesized via two primary routes:

  • Route 1 : Neutralization of telluric acid (H₆TeO₆) with potassium hydroxide (KOH) in aqueous solution, followed by crystallization .
  • Route 2 : Oxidation of potassium tellurite (K₂TeO₃) using strong oxidizing agents like H₂O₂ or KMnO₄ under controlled pH and temperature .
    Methodological Guidance : Optimize purity by monitoring pH (ideally 8–10 for Route 1) and reaction time. For Route 2, excess oxidant (e.g., 1.5× stoichiometric H₂O₂) ensures complete conversion of Te(IV) to Te(VI). Use gravimetric analysis or ICP-OES to verify Te oxidation state and yield .

How does this compound function as a selective agent in microbiological media, and what experimental protocols validate its efficacy?

Basic Research Question
K₂TeO₄ is used to differentiate bacterial species based on their ability to reduce Te(VI) to Te(IV) or elemental Te (black precipitates).
Methodological Guidance :

  • Prepare agar plates with 0.1–1.0 mM K₂TeO₄.
  • Inoculate strains and incubate under aerobic/anaerobic conditions.
  • Confirm reduction via X-ray diffraction (XRD) for Te(0) or UV-Vis spectroscopy for Te(IV) .
  • Control for false positives by comparing with non-reducing strains .

What advanced spectroscopic techniques are suitable for characterizing this compound’s speciation in aqueous solutions, and how do pH and ionic strength affect its stability?

Advanced Research Question
K₂TeO₄ undergoes pH-dependent speciation, forming polynuclear species (e.g., [Te₃O₈(OH)₄]²⁻) in alkaline conditions.
Methodological Guidance :

  • Use ¹²⁵Te NMR to identify species: δ ~500 ppm for Te(VI) in basic media vs. δ ~1,200 ppm in acidic conditions .
  • Employ Raman spectroscopy to detect Te–O vibrational modes (e.g., 750–850 cm⁻¹ for symmetric stretches).
  • Vary pH (2–12) and ionic strength (0.1–1.0 M KCl) to study stability. Monitor changes via dynamic light scattering (DLS) for aggregation .

How can contradictory data on the redox kinetics of this compound be resolved through experimental design?

Advanced Research Question
Discrepancies in reported reduction rates (e.g., with SO₂ vs. N₂H₄) may arise from competing pathways or impurities.
Methodological Guidance :

  • Design kinetic studies under inert atmospheres (Ar/glovebox) to exclude O₂ interference.
  • Use stopped-flow spectrophotometry to track Te(VI)→Te(IV) reduction at millisecond resolution.
  • Compare activation energies (Arrhenius plots) for different reductants. Reconcile data by standardizing reagent purity (e.g., ≥99% SO₂ gas) .

What gaps exist in the toxicological profile of this compound, and what in vitro models can assess its mechanistic impact on eukaryotic cells?

Advanced Research Question
Current SDS data lack detailed toxicity mechanisms (e.g., ROS generation pathways).
Methodological Guidance :

  • Use HEK293 or HepG2 cells exposed to 0.1–10 mM K₂TeO₄ for 24–72 hrs.
  • Quantify ROS via DCFH-DA fluorescence and apoptosis via flow cytometry (Annexin V/PI).
  • Validate oxidative stress markers (e.g., glutathione depletion, SOD activity) .
  • Perform RNA-seq to identify dysregulated pathways (e.g., Nrf2/ARE signaling) .

How can computational modeling complement experimental studies to predict this compound’s reactivity in novel chemical systems?

Advanced Research Question
Methodological Guidance :

  • Use DFT calculations (e.g., Gaussian/B3LYP) to model Te–O bond dissociation energies and redox potentials.
  • Compare with experimental cyclic voltammetry data (±0.5 V vs. Ag/AgCl in 0.1 M KNO₃).
  • Simulate solvation effects using COSMO-RS to predict speciation in non-aqueous solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.